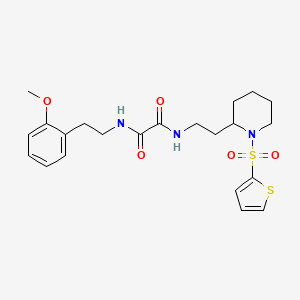

![molecular formula C10H9Cl2NO3 B2607736 Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-01-2](/img/structure/B2607736.png)

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate” is a chemical compound with the molecular formula C10H9Cl2NO3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of “this compound” is 262.09 . The molecular formula is C10H9Cl2NO3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 262.09 . Its molecular formula is C10H9Cl2NO3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Labelled Compounds : Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate has been utilized in the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, showcasing its role in producing labeled compounds for research purposes (Taylor et al., 1996).

Intermediate for Tianeptine Synthesis : It serves as an important intermediate in the synthesis of Tianeptine, indicating its significance in pharmaceutical manufacturing and research. The process exemplifies its industrial applicability due to improved yield and cost-effectiveness (Yang Jian-she, 2009).

Antimicrobial and Cytotoxic Activity : The compound has been part of the synthesis pathway for novel arylazopyrazolones substituted with thiazolyhydrazone, which displayed significant antimicrobial activity against various bacteria and fungi, underlining its contribution to the development of new antimicrobial agents (P. Shah, 2014).

Hydrogen-Bonded Supramolecular Structures : Research involving substituted 4-pyrazolylbenzoates highlights the compound's application in studying hydrogen-bonded supramolecular structures, demonstrating its use in advancing the understanding of molecular interactions and crystal engineering (Portilla et al., 2007).

Synthesis of N-10-methyl-4-thiofolic acid : This compound has been used in the synthesis of N-10-methyl-4-thiofolic acid and related compounds as potential inhibitors, illustrating its relevance in medicinal chemistry and therapeutic research (Elliott et al., 1975).

Liquid Crystalline Thermosets : It also plays a role in the synthesis of liquid crystalline thermosets from triaromatic ester group containing diepoxides, contributing to the development of materials with potential applications in advanced technologies (Mormann & Bröcher, 1998).

Propiedades

IUPAC Name |

methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-3-7(12)8(4-6)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBMVBAFGFIVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)